Aldose Reductase Forward Flux
In a direct comparative experimental setup, the forward flux of aldose reductase was quantified using [1-13C]galactose as substrate with Dulcite-13C-1 (produced in situ as [1-13C]dulcitol) as the measured product. The study also established that backward flux to [6-13C]galactose was negligible under the experimental conditions, validating the unidirectionality of the C-1 signal [1]. This stands in contrast to alternative positional labels where symmetry considerations may introduce bidirectional signal ambiguity or require different correction models.
| Evidence Dimension | Aldose reductase forward flux rate in isolated rat sciatic nerve |
|---|---|
| Target Compound Data | 20 ± 11 nmol/(mL nerve water)/min (mean net forward flux ± SD, n=10) |
| Comparator Or Baseline | Flux reduced to 13% of control (p < 0.001) in presence of sulphonylnitromethane-class aldose reductase inhibitor |
| Quantified Difference | 87% flux inhibition with inhibitor; backward flux to [6-13C]galactose negligible |
| Conditions | Isolated rat sciatic nerve, 13C NMR quantitation with internal extracellular and external standards |
Why This Matters
This is the only published quantitative flux measurement for [1-13C]galactitol formation in a relevant tissue preparation, providing a validated benchmark for experimental design and inhibitor screening studies that rely on C-1 labeling.
- [1] Waterton JC, Breen SA, Mirrlees DJ, Sennitt CM, Carey F. Inhibition of aldose reductase: 13C NMR studies in isolated peripheral nerve. NMR Biomed. 1995;8(3):133-138. PMID: 8580001. View Source
